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The Architectural Intricacy of Hibarimicin C: A Guide to its Structure Elucidation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The hibarimicins are a family of complex polyketide natural products isolated from the actinomycete Microbispora rosea subsp. hibaria.[1] Possessing a unique dimeric and highly oxidized naphthyl-naphthoquinone core, these molecules exhibit potent inhibitory activity against src tyrosine kinase, along with antibacterial and antitumor properties.[1] Their structural complexity, characterized by a C2-symmetric core, numerous stereocenters, and atropisomerism, has made them a compelling target for structural and synthetic chemists. This guide provides a detailed overview of the methodologies and logical processes employed in the structural elucidation of **Hibarimicin C** and its related analogues.

The general structure of the hibarimicins consists of a common aglycone, hibarimicinone, glycosidically linked to six deoxysugars.[2] Variations in the oxidation state and glycosylation patterns of this core structure give rise to the different hibarimicin analogues.

Isolation and General Characterization

The initial step in the structural elucidation of the hibarimicin family involved the fermentation of Microbispora rosea subsp. hibaria and subsequent isolation of the individual components.

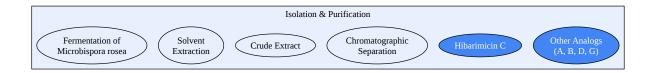
Experimental Protocols

Fermentation and Isolation:



A detailed protocol for the fermentation and isolation of hibarimicins A, B, C, D, and G has been described. While the full experimental text is not publicly available, the general workflow can be summarized as follows:

- Fermentation: Cultivation of Microbispora rosea subsp. hibaria (strain TP-AO121) in a suitable nutrient medium to promote the production of secondary metabolites.
- Extraction: Extraction of the fermentation broth and mycelium with organic solvents to isolate the crude mixture of hibarimicins.
- Chromatographic Separation: A series of chromatographic techniques, likely including silica gel chromatography, preparative HPLC, and size-exclusion chromatography, would be employed to separate the complex mixture into its individual components (Hibarimicin A, B, C, D, G, etc.).



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Spectroscopic Analysis and Structure Determination

The determination of the planar structure and relative stereochemistry of **Hibarimicin C** and its analogues relied heavily on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry

High-resolution mass spectrometry (HR-MS) was crucial in establishing the molecular formulae for the hibarimicin family. For **Hibarimicin C**, the molecular formula was determined to be



C₈₃H₁₁₀O₃₆. This information provides the foundational data regarding the elemental composition of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was the cornerstone of the structure elucidation process, allowing for the detailed mapping of the carbon skeleton and the connectivity of atoms.

Key NMR Experiments:

- ¹H NMR: Provided information on the chemical environment of protons, their multiplicity (splitting), and integration (number of protons).
- 13C NMR: Revealed the number of unique carbon environments within the molecule.
- 2D NMR (COSY, HMQC/HSQC, HMBC): These experiments were essential for assembling the molecular structure piece by piece.
 - COSY (Correlation Spectroscopy): Identified protons that are coupled to each other,
 typically through two or three bonds (e.g., H-C-C-H).
 - HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): Correlated protons directly to the carbons they are attached to (¹JCH).
 - HMBC (Heteronuclear Multiple Bond Correlation): Showed correlations between protons and carbons over two to three bonds (²JCH, ³JCH), which is critical for connecting molecular fragments across quaternary carbons and heteroatoms.

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Quantitative Spectroscopic Data for Hibarimicin C

Note: The primary literature containing the detailed, tabulated NMR data for **Hibarimicin C** was not accessible for this review. The following tables are representative templates of the data that would have been generated during the structure elucidation process.



Table 1: ¹H NMR Data for **Hibarimicin C** (Template)

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Data Not				
Available				

Table 2: 13C NMR Data for **Hibarimicin C** (Template)

Position	Chemical Shift (δ, ppm)
Data Not Available	

Structural Features of Hibarimicin Analogues

The hibarimicins share a common aglycone, hibarimicinone, but differ in their glycosylation and oxidation patterns.

Table 3: Molecular Formulae of Hibarimicin Analogues

Compound Molecular Formula		Key Structural Difference
Hibarimicin A	C85H112O37	Isomer of Hibarimicin B
Hibarimicin B	C85H112O37	Parent compound
Hibarimicin C	C83H110O36	Differs from B in glycosylation/oxidation
Hibarimicin D	C85H112O38	Higher oxidation state than B
Hibarimicin G	C85H112O39	Highest oxidation state in the series

Biosynthesis and Stereochemistry



Feeding studies with ¹³C-labeled acetates have shown that the aglycon of the hibarimicins is derived from the dimerization of an undecaketide intermediate.[3] This biosynthetic pathway helps to explain the C2-symmetric nature of the core structure.

A significant challenge in the structure elucidation was determining the absolute stereochemistry, particularly the axial chirality (atropisomerism) of the biaryl bond. This was addressed through biosynthetic studies using blocked mutants and by comparing the circular dichroism (CD) spectra of synthetic fragments to the natural products.

Conclusion

The structure elucidation of **Hibarimicin C** and its analogues stands as a testament to the power of modern spectroscopic methods in unraveling complex natural product architectures. The combination of mass spectrometry for determining molecular formulae and a suite of 1D and 2D NMR experiments for mapping atomic connectivity was paramount. While the intricate details of the NMR assignments remain within the primary literature, the logical workflow demonstrates a clear path from isolation to the final proposed structure. The unique dimeric core, extensive glycosylation, and atropisomerism of the hibarimicins will continue to make them a subject of interest for synthetic chemists and drug development professionals.

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